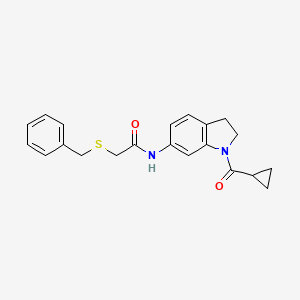

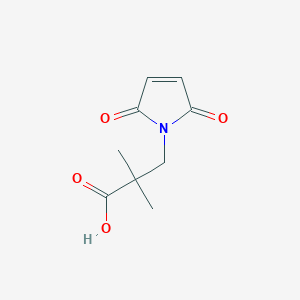

![molecular formula C17H17N3O B2576814 2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891767-58-1](/img/structure/B2576814.png)

2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that falls under the category of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The formation of hydrogen adduct during the ionization in the mass spectroscopy has been reported .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been involved in various chemical reactions. For instance, the reaction of 2-benzoylmethylimidazoles with polarized olefins in the presence of K2CO3 resulted in the corresponding imidazo[1,2-a]pyridine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study reports the aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, also mentioning the production of imidazo[1,2-a]pyridine-3-carbaldehydes using a silver-catalyzed aminooxygenation process (Darapaneni Chandra Mohan et al., 2013).

- Another research focused on reducing metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives, exploring various medicinal chemistry strategies (A. Linton et al., 2011).

Anti-corrosion Activity

- The anti-corrosion activity of imidazo[1,2-a]pyrimidine derivatives was evaluated, demonstrating their potential in protecting carbon steel from corrosion in hydrochloric acid solution. The study highlighted the compound's mechanism of action and its adsorption characteristics (E. Ech-chihbi et al., 2017).

Antineoplastic Activity

- Research into substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives revealed their potential antineoplastic activity. The study describes the synthesis of these compounds and their in vitro evaluation against various cancer cell lines (A. Abdel-Hafez, 2007).

Luminescent Properties

- The synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were investigated, focusing on their optical properties and potential as low-cost luminescent materials. The study emphasizes the ability to tune quantum yields based on the chemical structure of substituents (G. Volpi et al., 2017).

Photochromic and Sensor Properties

- A series of 2-substituted imidazolidines and hexahydropyrimidines derived from 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde were synthesized. Their potential use as photoswitch pH sensors was explored, indicating their promising photochromic and sensor properties (I. E. Tolpygin et al., 2013).

Direcciones Futuras

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, especially in the field of antituberculosis agents . Therefore, the future directions of “2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde” could be in the development of new drugs with potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(2)10-13-4-6-14(7-5-13)16-15(11-21)20-9-3-8-18-17(20)19-16/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIJVPUPANMGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

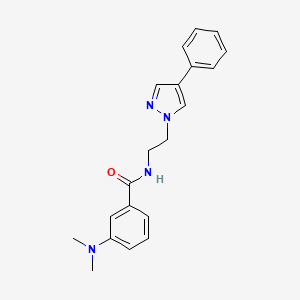

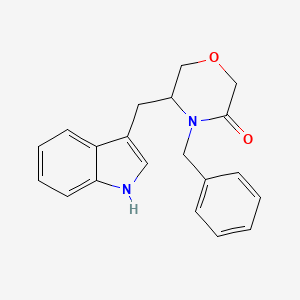

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)

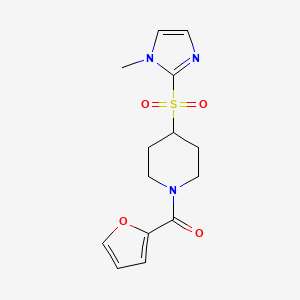

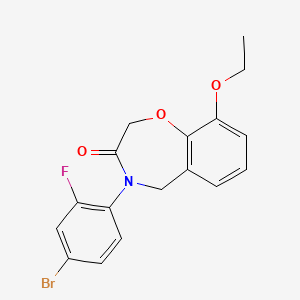

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)

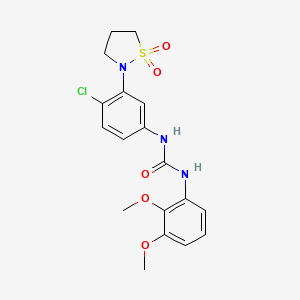

![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)